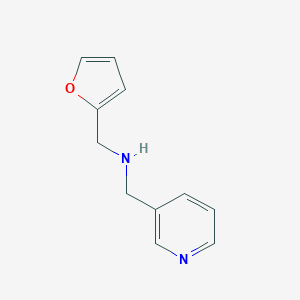

Furan-2-ylmethyl-pyridin-3-ylmethyl-amine

Description

Significance of Furan (B31954) and Pyridine (B92270) Scaffolds in Organic Synthesis and Ligand Design

The furan and pyridine rings are not merely structural components; they are privileged scaffolds in the world of organic chemistry, each contributing distinct and valuable properties to the molecules they are part of.

The furan scaffold , a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry. researchgate.netijabbr.com Its electron-rich nature allows for a variety of chemical transformations, making it a versatile building block in organic synthesis. researchgate.netorganic-chemistry.org Furan derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netijabbr.comijabbr.com This wide-ranging bioactivity has led to the incorporation of the furan moiety into numerous clinically approved drugs. researchgate.netyoutube.com In ligand design, the oxygen atom in the furan ring can act as a hydrogen bond acceptor, influencing the binding affinity of the molecule to biological targets. researchgate.net

The pyridine scaffold , a six-membered aromatic heterocycle containing a nitrogen atom, is another heavyweight in drug discovery and ligand design. nih.govrsc.org The nitrogen atom imparts basicity and polarity to the molecule, enhancing its water solubility and its ability to form hydrogen bonds with biological receptors. ijabbr.comnih.gov This has made the pyridine ring a ubiquitous feature in a vast number of FDA-approved drugs, spanning a wide range of therapeutic areas from anticancer to central nervous system disorders. researchgate.netutripoli.edu.lynih.gov In the context of ligand design, the pyridine nitrogen is an excellent metal coordinator, making pyridine-containing compounds valuable in the development of catalysts and materials with specific electronic properties. rsc.org

The combination of these two powerful scaffolds in a single molecule, as seen in Furan-2-ylmethyl-pyridin-3-ylmethyl-amine, presents a compelling strategy for the development of novel compounds with potentially synergistic or unique properties.

Research Trajectories and Academic Contributions of this compound and its Analogs

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the research trajectories of its analogs provide valuable insights into its potential areas of contribution. The academic interest in compounds containing both furan and pyridine moieties is significant and growing.

Research in this area has largely concentrated on the synthesis and biological evaluation of various furan-pyridine hybrids. For instance, studies on N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, which also contain a furan-2-ylmethyl group, have revealed promising antimicrobial activities. nih.gov These findings suggest that the furan-2-ylmethyl moiety may be a key contributor to the biological profile of such compounds.

Furthermore, the synthesis of various furan and pyridine derivatives is a well-established field, with numerous catalytic and synthetic routes available. nih.govorganic-chemistry.org These methodologies could be readily adapted for the synthesis of this compound and its derivatives, paving the way for systematic structure-activity relationship (SAR) studies. Such studies are crucial for understanding how modifications to the molecular structure impact its biological activity. nih.gov

The general synthetic approach to such compounds often involves the coupling of pre-functionalized furan and pyridine precursors. For example, a common strategy would be the reductive amination of a pyridine-3-carbaldehyde with a furan-2-ylmethanamine or the nucleophilic substitution of a halogenated pyridine with a furan-containing amine.

Physicochemical Properties of a Close Analog: Furan-2-ylmethyl-pyridin-2-ylmethyl-amine

To provide a tangible reference point, the following table details the computed physicochemical properties of a closely related isomer, Furan-2-ylmethyl-pyridin-2-ylmethyl-amine. researchgate.net These properties are crucial for predicting the compound's behavior in biological systems and for guiding further research.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O | PubChem researchgate.net |

| Molecular Weight | 188.23 g/mol | PubChem researchgate.net |

| XLogP3 | 0.9 | PubChem researchgate.net |

| Hydrogen Bond Donor Count | 1 | PubChem researchgate.net |

| Hydrogen Bond Acceptor Count | 3 | PubChem researchgate.net |

| Rotatable Bond Count | 4 | PubChem researchgate.net |

| Exact Mass | 188.094963011 | PubChem researchgate.net |

| Topological Polar Surface Area | 38.1 Ų | PubChem researchgate.net |

This interactive table provides key physicochemical data for Furan-2-ylmethyl-pyridin-2-ylmethyl-amine, an isomer of the title compound.

Overview of Current Research Gaps and Future Directions for this compound Investigations

The most significant research gap concerning this compound is the lack of specific, published studies on the compound itself. While the broader class of furan-pyridine hybrids is being explored, this particular molecule remains largely uncharacterized in the scientific literature. This presents a clear and immediate opportunity for original research.

Future research directions should focus on:

Synthesis and Characterization: The first and most crucial step is the development of a robust and efficient synthesis for this compound. Following synthesis, a thorough characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography is essential to confirm its structure and purity.

Biological Screening: A comprehensive biological screening of the compound is warranted. Based on the known activities of its constituent scaffolds, this screening should encompass a wide range of assays, including antimicrobial, anticancer, and anti-inflammatory tests. researchgate.netnih.gov The potential for activity against neurological disorders could also be explored, given the prevalence of pyridine in CNS-active drugs. utripoli.edu.lynih.gov

Structure-Activity Relationship (SAR) Studies: Once a baseline of biological activity is established, systematic modifications to the structure of this compound should be undertaken. This would involve creating a library of analogs with variations in the substitution patterns on both the furan and pyridine rings, as well as modifications to the linker. These SAR studies will be instrumental in identifying the key structural features responsible for any observed biological activity and in optimizing the compound's potency and selectivity. nih.gov

Ligand Design and Coordination Chemistry: Given the metal-coordinating properties of the pyridine ring, the potential of this compound as a ligand for various metal ions should be investigated. This could lead to the development of novel catalysts, sensors, or materials with interesting photophysical or electronic properties.

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1-pyridin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-3-10(7-12-5-1)8-13-9-11-4-2-6-14-11/h1-7,13H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMZQNAMCDNTOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353047 | |

| Record name | Furan-2-ylmethyl-pyridin-3-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460046-47-3 | |

| Record name | N-(2-Furanylmethyl)-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460046-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan-2-ylmethyl-pyridin-3-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Selective Transformations of Furan 2 Ylmethyl Pyridin 3 Ylmethyl Amine

Foundational Synthetic Strategies for Furan-2-ylmethyl-pyridin-3-ylmethyl-amine Core Structure

The assembly of the this compound scaffold relies on fundamental organic reactions that build and functionalize the furan (B31954) and pyridine (B92270) rings before or during their coupling.

Cyclization Approaches for Furan Ring Formation from Appropriate Precursors

The furan moiety is a key component, and its synthesis is often the initial step. Several classical and modern cyclization methods are employed to construct the furan ring from acyclic precursors.

One of the most prominent methods is the Paal-Knorr furan synthesis . This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to yield a substituted furan. pharmaguideline.comorganic-chemistry.org The versatility of this method allows for the preparation of various furan derivatives by choosing appropriately substituted dicarbonyl starting materials. organic-chemistry.org

Other significant cyclization strategies include:

Fiest-Benary Furan Synthesis : This method involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like pyridine or ammonia. pharmaguideline.com

Synthesis from Allenyl Ketones : Allenyl ketones can be converted into furans upon treatment with silver nitrate (B79036) or silver boron tetrafluoride in acetonitrile. pharmaguideline.com

Ring Expansion : Alkynic oxiranes can undergo ring expansion when treated with sulfuric acid and mercury sulfate (B86663) to produce furans. pharmaguideline.com

From Other Heterocycles : Furan rings can be formed via the Diels-Alder reaction of oxazoles with acetylenic dienophiles, which results in the loss of a nitrile molecule. pharmaguideline.com

The choice of method often depends on the availability of starting materials and the desired substitution pattern on the furan ring.

Electrophilic Aromatic Substitution Reactions for Furan Ring Functionalization

The furan ring is an electron-rich aromatic system, making it highly reactive towards electrophilic aromatic substitution (EAS). chemicalbook.comnumberanalytics.com This reactivity, which is significantly higher than that of benzene (B151609), allows for the introduction of functional groups under relatively mild conditions. numberanalytics.compearson.com Substitution preferentially occurs at the C2 and C5 positions, as the cationic intermediate (sigma complex) formed by electrophilic attack at these positions is more stabilized by resonance, involving the lone pair of the oxygen atom. chemicalbook.compearson.compearson.com

To construct the this compound, a key functionalization is the introduction of a chloromethyl or hydroxymethyl group at the 2-position of the furan ring. This can be achieved through reactions such as:

Formylation : The Vilsmeier-Haack reaction (using DMF and POCl₃) or Gattermann reaction can introduce a formyl group, which can then be reduced to a hydroxymethyl group or converted to a halomethyl group. numberanalytics.com

Acylation : Friedel-Crafts acylation with an acid anhydride (B1165640) or acyl halide, often using a mild catalyst like phosphoric acid or boron trifluoride, can introduce an acyl group at the 2-position. pharmaguideline.com

Halogenation : Direct halogenation of furan with reagents like bromine in dioxane at low temperatures yields 2-bromofuran, which can be a precursor for further functionalization. pharmaguideline.compearson.com

Nucleophilic Substitution Reactions for Amine Moiety Incorporation

The crucial C-N bond formation to link the furan and pyridine moieties can be achieved through nucleophilic substitution. In one common approach, a functionalized furan acts as the electrophile, and a pyridine-containing amine serves as the nucleophile.

For instance, a precursor like 2-(chloromethyl)furan (B1296002) can react with 3-(aminomethyl)pyridine (B1677787). The amino group of 3-(aminomethyl)pyridine acts as a nucleophile, displacing the chloride leaving group on the furan derivative. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). evitachem.com This method can sometimes lead to over-alkylation by-products, necessitating careful control of reaction conditions and purification. evitachem.com

Conversely, though less common for this specific target, a halogenated pyridine could react with a furan-containing amine. Pyridine itself is generally resistant to nucleophilic aromatic substitution unless activated by electron-withdrawing groups or under harsh conditions. uomustansiriyah.edu.iq However, leaving groups on a side chain, such as in 3-(chloromethyl)pyridine, are readily displaced by nucleophiles like furan-2-methanamine.

Condensation Reactions in the Assembly of Furan- and Pyridine-Containing Amines

Condensation reactions provide an efficient route to the target molecule, often by forming an imine intermediate that is subsequently reduced. Reductive amination is a powerful strategy for this purpose. evitachem.com

This process typically involves the condensation of furfural (B47365) (furan-2-carbaldehyde) with 3-(aminomethyl)pyridine to form an intermediate imine (a Schiff base). This imine is not usually isolated but is reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation (e.g., using H₂ and a Pd/C catalyst). evitachem.com The catalytic hydrogenation approach has been shown to achieve higher yields (up to 85%) compared to catalyst-free reductions with NaBH₄ (around 65%). evitachem.com

One-pot, three-component reactions involving a furan-2(3H)-one, an orthoester, and a heterocyclic amine have also been developed to synthesize related furan-enamine structures, highlighting the utility of condensation strategies in building complex furan-amine systems. nih.gov

Advanced Synthetic Techniques and Process Optimization

Optimizing the synthesis of this compound is crucial for improving efficiency and product quality, particularly for potential large-scale production.

Influence of Reaction Conditions on Yield and Purity of this compound

The yield and purity of the final product are highly dependent on several reaction parameters, including temperature, solvent, catalyst, and reaction time. Research on analogous pyridine-furan hybrids demonstrates the significant impact of these factors. evitachem.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a key technology to accelerate reaction rates and improve yields. evitachem.com For related amide coupling reactions to form furan-pyridine structures, microwave heating at 90°C has been shown to reduce reaction times to as little as 15 minutes while achieving yields greater than 90%. evitachem.com Critical parameters to control during microwave synthesis are the irradiation power (typically 150-200 W) and temperature, as excessive heat can lead to the degradation of the furan ring. evitachem.com

Solvent and Catalyst Effects: The choice of solvent and catalyst is pivotal. In reductive amination, the catalyst choice (e.g., Pd/C) can dramatically increase yield. evitachem.com In condensation reactions, polar protic solvents like isopropyl alcohol have been found to be optimal, providing higher yields and shorter reaction times compared to aprotic or non-polar solvents. nih.gov The table below, adapted from studies on related compounds, illustrates the effect of different solvents on product yield.

Table 1: Effect of Solvent on Yield in a Three-Component Condensation Reaction Data adapted from a study on the synthesis of 3-hetarylaminomethylidenefuran-2(3H)-ones. nih.gov

| Entry | Solvent | Heating Method | Time (min) | Yield (%) |

| 1 | Isopropyl Alcohol | Reflux | 25 | 75 |

| 2 | 1,4-Dioxane | Reflux | 32 | 70 |

| 3 | Ethanol (B145695) | Reflux | 30 | 67 |

| 4 | Toluene | Reflux | 35 | 65 |

| 5 | Benzene | Reflux | 40 | 60 |

Temperature and Reaction Time: Optimizing temperature and reaction time is a balancing act. Higher temperatures can increase reaction rates but may also promote the formation of side products or lead to decomposition. For the synthesis of substituted pyridines, studies have shown that a temperature of 150°C and a reaction time of 24 hours were optimal for achieving the highest yield of the desired product. researchgate.net Careful optimization is required for each specific synthetic route to maximize purity and yield.

Table 2: Optimization of Reaction Conditions for Synthesis of a Furan-Pyridine Hybrid Data based on findings for N-(furan-2-ylmethyl)-2-methylpyridin-3-amine synthesis. evitachem.com

| Method | Reagents | Conditions | Yield | Notes |

| Nucleophilic Displacement | 3-Amino-2-methylpyridine, 2-(chloromethyl)furan | K₂CO₃, DMF | 60-70% | Requires purification to remove by-products. |

| Reductive Amination | 2-Methylpyridin-3-amine, Furfural, NaBH₄ | - | ≤65% | Catalyst-free reduction. |

| Catalytic Reductive Amination | 2-Methylpyridin-3-amine, Furfural, H₂ | Pd/C | 85% | Catalytic hydrogenation improves yield. |

| Microwave-Assisted Coupling | Furan/Pyridine precursors | DMT/NMM/TsO⁻, 90°C | >90% | Rapid reaction time (15 min). |

Application of Catalytic Methods in this compound Synthesis

The synthesis of furan and pyridine derivatives often employs catalytic methods to enhance efficiency and selectivity. While direct catalytic synthesis of the title compound is not extensively detailed in the provided results, the synthesis of related amine derivatives from furan precursors highlights the utility of this approach. For instance, the direct/reductive amination of carbohydrate-based furoin (B1674284) and furil (B128704) using a Ru/Al₂O₃ catalyst has been investigated to produce amine derivatives. rsc.org In this process, 2-amino-1,2-di(furan-2-yl)ethan-1-ol was generated as a main product from furoin. rsc.org Density Functional Theory (DFT) calculations have provided insights into the reaction mechanism, suggesting that the preferential adsorption of an alcohol-imine intermediate on the ruthenium catalyst directs the hydrogenation towards the formation of the alcohol-amine. rsc.org

Metal-catalyzed reactions are also pivotal in the synthesis of substituted furans. researchgate.net Various metals, including calcium, gold, platinum, and ruthenium, have been used to catalyze the formation of the furan ring through cycloisomerization and other cyclization strategies. researchgate.net For pyridine ring synthesis, a Hantzsch-type strategy has been developed for the preparation of 2,3,5,6-tetrasubstituted pyridines via an oxidative coupling of β-enamine carbonyl compounds with rongalite, which acts as a C1 unit. mdpi.com

Furthermore, manganese-catalyzed asymmetric transfer hydrogenation (ATH) has emerged as a general method for producing chiral amines from ketimines, including those with heteroatom-containing groups like pyridine and furan. acs.org This method has been successfully applied to imines containing pyridine, pyrimidine, pyrazine, benzofuran, and benzothiophene (B83047) groups, yielding the corresponding chiral amines with high enantioselectivity. acs.org

| Catalyst | Reactants | Product | Key Features |

| Ru/Al₂O₃ | Furoin, NH₃/H₂ | 2-amino-1,2-di(furan-2-yl)ethan-1-ol | Recyclable catalyst, provides insight into reaction mechanism via DFT. rsc.org |

| Chiral aminobenzimidazole manganese(I) complex | Heteroatom-containing imines, NH₃·BH₃ | Chiral amines | High yield and enantioselectivity, scalable process. acs.org |

| Rongalite | β-enamine carbonyl compounds | 2,3,5,6-tetrasubstituted pyridines | Acts as a C1 unit for pyridine ring assembly. mdpi.com |

Exploration of Continuous Flow Synthesis for Analog Production

Continuous flow chemistry offers significant advantages for the synthesis of pharmaceutical compounds, including improved safety, efficiency, and scalability. nih.govresearchgate.net This technology has been successfully applied to the synthesis of various molecules, including nitrofuran pharmaceuticals. nih.gov A continuous flow platform for the nitration of furfural to nitrofurfural, a key building block for antimicrobial nitrofurans, has been developed using in situ generated acetyl nitrate. nih.gov This method addresses the safety concerns associated with the unstable nature of acetyl nitrate and the harsh conditions of typical nitration reactions that can compromise the delicate furan structure. nih.gov

The synthesis of analogs of this compound could benefit from such continuous flow methodologies. For example, the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, an intermediate for the drug rosiglitazone, was successfully transitioned from a batch process to a continuous flow system, resulting in a significant increase in production efficiency. researchgate.net This highlights the potential for applying continuous flow techniques to the production of pyridine-containing intermediates. The advantages of continuous flow, such as rapid reaction times and high yields, make it an attractive approach for producing libraries of analogs for research and development. nih.govresearchgate.net

Derivatization and Analog Development based on this compound

The synthesis of substituted furan and pyridine derivatives is a significant area of research due to the wide range of biological activities associated with these heterocyclic rings. researchgate.netnih.govresearchgate.net Various synthetic strategies have been developed to introduce substituents onto these core structures.

For the synthesis of substituted pyridines, one approach involves the reaction of 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile with various reagents. nih.govresearchgate.net For instance, reaction with ammonium (B1175870) acetate (B1210297) or hydrazine (B178648) hydrate (B1144303) yields 6-amino or 6-hydrazido derivatives, respectively. nih.govresearchgate.net The resulting 6-amino derivative can be further modified by reacting it with phenyl isothiocyanate, benzenesulphonyl chloride, or acetic anhydride to produce a series of 6-substituted-4-methyl-2-phenyl-5-pyridine carbonitriles. nih.govresearchgate.net

In the realm of furan derivatives, a method for synthesizing hetarylaminomethylidene derivatives of furan-2(3H)-ones has been described. nih.gov This one-pot, three-component reaction involves 5-(4-chlorophenyl)furan-2(3H)-one, triethyl orthoformate, and various heterocyclic amines. nih.gov This method is advantageous due to its short reaction time, high product yield, and ease of purification. nih.gov

| Starting Material | Reagent(s) | Product |

| 6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile | Ammonium acetate | 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile nih.govresearchgate.net |

| 6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile | Hydrazine hydrate | 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile nih.govresearchgate.net |

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Phenyl isothiocyanate | 6-(3-Phenylthioureido)-4-methyl-2-phenyl-5-pyridinecarbonitrile nih.govresearchgate.net |

| 5-(4-chlorophenyl)furan-2(3H)-one, triethyl orthoformate | Heterocyclic amines | Hetarylaminomethylidene derivatives of furan-2(3H)-ones nih.gov |

The conversion of free amine bases into their salt forms, such as hydrobromides and hydrochlorides, is a common practice in pharmaceutical and chemical research to improve the physicochemical properties of the compound. smolecule.com The ionic nature of these salts often leads to increased stability, higher melting points, and better solubility in polar solvents. smolecule.com

The preparation of a hydrobromide salt typically involves the controlled addition of hydrobromic acid to a solution of the amine base in a suitable solvent, followed by crystallization to isolate the pure salt. smolecule.com This acid-base neutralization reaction generally occurs in an equimolar stoichiometry. smolecule.com For example, Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide can be synthesized through methods like condensation reactions or metal-catalyzed reactions, with the final step being the treatment with hydrobromic acid to form the salt. smolecule.com

Similarly, hydrochloride salts can be prepared. For instance, N-(furan-2-ylmethyl)-2-pyridin-3-ylquinazolin-4-amine has been prepared as a dihydrochloride (B599025) salt. nih.gov

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group) and are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.govnih.gov These compounds are versatile and have been synthesized from various amino-substituted furans and pyridines.

For example, a Schiff base, {2-[furan-2-yl methyleneamino]pyridine-3-ol}, was synthesized by the reaction of 2-amino-3-hydroxy pyridine with furfural. journalijar.com Similarly, eleven heterocyclic Schiff bases were synthesized from the condensation reactions of pyridine-2-aldehyde with derivatives of aminophenol, aniline, and aminopyridine compounds. dergipark.org.tr The synthesis typically involves refluxing the amine and aldehyde in an anhydrous ethanol solution. dergipark.org.tr

The formation of Schiff bases is a well-established method for creating new ligands capable of coordinating with metal ions, leading to the formation of stable complexes. nih.gov

| Amine Component | Aldehyde/Ketone Component | Schiff Base Product |

| 2-Amino-3-hydroxy pyridine | Furfural | {2-[furan-2-yl methyleneamino]pyridine-3-ol} journalijar.com |

| Pyridine-2-aldehyde | Derivatives of aminophenol, aniline, and aminopyridine | Various pyridyl-substituted Schiff bases dergipark.org.tr |

| Primary amines | Aldehydes or ketones | General Schiff base structure (R₂C=NR') nih.govnih.gov |

Cyanoacetamide derivatives are highly reactive compounds that serve as valuable synthons in heterocyclic synthesis. tubitak.gov.trresearchgate.net The presence of both electrophilic (carbonyl and cyano groups) and nucleophilic (NH and C-2) centers allows them to react with various reagents to form a wide array of heterocyclic systems. tubitak.gov.tr

While specific examples of cyclocondensation reactions involving N-(furan-2-ylmethyl)-cyanoacetamide were not found in the provided search results, the general reactivity of N-substituted cyanoacetamides suggests its potential for such transformations. For instance, N-(pyridin-2-yl)-2-cyanoacetamide has been shown to react with 3-methylbutanal (B7770604) to furnish a (pyrido[1,2-a]pyrimidin-3-yl)oct-2-enamide derivative through a sequence of Knoevenagel condensation, Michael addition, and intramolecular heterocyclization. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Furan 2 Ylmethyl Pyridin 3 Ylmethyl Amine

Reactivity Profiles of the Furan (B31954) Ring System within Furan-2-ylmethyl-pyridin-3-ylmethyl-amine

Patterns of Electrophilic Substitution on the Furan Moiety

The furan ring readily undergoes electrophilic aromatic substitution, proving to be significantly more reactive than benzene (B151609) in these reactions. chemicalbook.com This heightened reactivity allows for substitutions to occur under milder conditions. pearson.com The substitution pattern is highly regioselective, with the electrophile preferentially attacking the C2 position (the carbon adjacent to the oxygen atom). pearson.comonlineorganicchemistrytutor.com

This preference is attributed to the superior stability of the carbocation intermediate formed during the reaction. chemicalbook.compearson.com When the electrophile adds to the C2 position, the resulting positive charge is delocalized over three resonance structures, two of which directly involve the stabilizing effect of the oxygen atom's lone pair. chemicalbook.compearson.com In contrast, attack at the C3 position results in a less stable intermediate with only two resonance structures. chemicalbook.com

| Position of Electrophilic Attack | Number of Resonance Structures for Intermediate | Relative Stability of Intermediate |

| C2-position | 3 | More Stable |

| C3-position | 2 | Less Stable |

This table summarizes the regioselectivity of electrophilic substitution on the furan ring.

Oxidation Pathways and Product Formation of the Furan Ring

The furan moiety is susceptible to oxidation, particularly by cytochrome P450 enzymes. nih.gov This oxidation is a critical consideration in the metabolism of furan-containing compounds and can proceed through a couple of primary mechanisms. One pathway involves the direct formation of an epoxide. nih.gov An alternative mechanism suggests the addition of a high-valent iron(IV)-oxo species to the furan ring's π-system. This can lead to a tetrahedral intermediate or a cationic σ-complex, which can then rearrange to form either an epoxide or a zwitterionic intermediate. nih.gov Both of these intermediates can subsequently rearrange to yield a reactive cis-enedione. nih.gov

Oxidation of the furan ring can also be initiated by hydroxyl radicals (OH), which can lead to the formation of products like maleic anhydride (B1165640). researchgate.net In the context of drug metabolism, the oxidation of a 2-substituted furan ring is a major metabolic pathway, which can lead to ring-opened carboxylic acid derivatives. nih.gov For instance, the antihypertensive agent prazosin, which contains a 2-substituted furan ring, is primarily metabolized through furan ring oxidation to a ring-opened carboxylic acid. nih.gov

Polymerization Behavior under Acidic Conditions

Furan and its derivatives are known to undergo polymerization under acidic conditions. rsc.orgrsc.org This reaction can be a significant side reaction, particularly in aqueous environments with an acid catalyst. rsc.org The polymerization is thought to proceed through reactive intermediates such as aldehydes. rsc.org The tendency for polymerization can be suppressed by using certain solvents, such as methanol (B129727), which can stabilize these reactive intermediates. rsc.orgrsc.org The use of a Brønsted acid catalyst in methanol has been shown to facilitate other reactions, like the conversion of furan to benzofuran, while minimizing polymerization. rsc.org The chemistry of furans derived from biomass is particularly sensitive to ring-opening side reactions during acid-catalyzed polymerization. mdpi.com

Reactivity of the Pyridine (B92270) Moiety in this compound

The pyridine ring, an electron-deficient aromatic heterocycle, exhibits a reactivity pattern that is distinct from that of the furan ring. The electronegative nitrogen atom in the pyridine ring deactivates it towards electrophilic attack but makes it susceptible to nucleophilic substitution. quimicaorganica.org

Electrophilic and Nucleophilic Substitution Susceptibility of the Pyridine Ring

Electrophilic Substitution: The pyridine ring is much less reactive towards electrophilic substitution than benzene, requiring more drastic reaction conditions. quimicaorganica.orgquora.com The deactivating effect of the nitrogen atom makes electrophilic attack difficult. When substitution does occur, it preferentially takes place at the 3- and 5-positions. quimicaorganica.orgaklectures.com This is because the intermediate formed from attack at these positions is more stable than the intermediates formed from attack at the 2-, 4-, or 6-positions. Attack at the 2- or 4-position would result in a resonance structure where the positive charge resides on the electronegative nitrogen atom, which is highly unfavorable. quimicaorganica.orgquora.com

Nucleophilic Substitution: In contrast to its resistance to electrophilic attack, the pyridine ring is susceptible to nucleophilic aromatic substitution. This reactivity is favored at the 2- and 4-positions. quora.comdavuniversity.org The intermediate anion formed when a nucleophile attacks at the 2- or 4-position is stabilized by the electronegative nitrogen atom, which can bear the negative charge in one of the resonance structures. quora.com Attack at the 3-position does not allow for this stabilization.

| Type of Substitution | Favored Position(s) | Reactivity Compared to Benzene | Reason for Regioselectivity |

| Electrophilic | 3, 5 | Less Reactive | Avoids placing a positive charge on the nitrogen atom in the intermediate. quimicaorganica.orgquora.com |

| Nucleophilic | 2, 4 | More Reactive | The intermediate anion is stabilized by the electronegative nitrogen atom. quora.com |

This table provides a comparative overview of substitution reactions on the pyridine ring.

Amine Group Reactivity and Functional Group Transformations

The secondary amine group in this compound is a nucleophilic center and can participate in a variety of chemical transformations.

The direct alkylation of secondary amines with alkyl halides is a common reaction but can sometimes lead to a mixture of products. msu.edu The initially formed tertiary amine can compete with the starting secondary amine for the alkylating agent, potentially leading to the formation of a quaternary ammonium (B1175870) salt. msu.edu

Secondary amines also react with sulfonyl chlorides. This reaction can be used to form sulfonamides. msu.edu The resulting sulfonamide from a secondary amine is typically a stable, solid derivative. msu.edu

Furthermore, the secondary amine can be acylated using acid chlorides or anhydrides to form amides. This is a common functional group transformation.

Nucleophilic Reactivity of the Amine Functionality for Derivatization

The secondary amine group in this compound serves as a key site for nucleophilic reactions, allowing for a wide range of derivatization strategies. The lone pair of electrons on the nitrogen atom enables it to attack various electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. This reactivity is fundamental to modifying the compound's structure and properties.

Common derivatization reactions involving the amine functionality include:

Acylation: The amine can react with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This transformation is often used to introduce carbonyl-containing moieties, which can alter the electronic and steric properties of the parent molecule.

Alkylation: Introduction of alkyl groups to the amine nitrogen can be achieved through reactions with alkyl halides. This process can be used to synthesize tertiary amines with varied substitution patterns.

Reductive Amination: The amine can be synthesized via the reductive amination of furfural (B47365) and 3-aminopyridine, followed by reduction of the intermediate imine with a reducing agent like sodium borohydride (B1222165). evitachem.com This method is a cornerstone in the synthesis of such amine structures.

Coupling Reactions: More advanced methods, such as microwave-assisted amide coupling using agents like DMT/NMM/TsO⁻ or EDC, can achieve high yields of derivatized products in significantly reduced reaction times. evitachem.com

Table 1: Examples of Derivatization Reactions at the Amine Functionality

| Reaction Type | Reagent Example | Product Type | Potential Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride | N-acetyl-Furan-2-ylmethyl-pyridin-3-ylmethyl-amine | Aprotic solvent, base |

| Alkylation | Methyl Iodide | Furan-2-ylmethyl-methyl-pyridin-3-ylmethyl-amine | Polar solvent |

| Michael Addition | Acrylonitrile | N-(2-cyanoethyl) substituted amine | Base catalyst |

Acid-Base Equilibria and Protonation Effects on Reactivity

The presence of two nitrogen atoms—one in the pyridine ring and one in the secondary amine bridge—gives this compound distinct basic properties. The pyridine nitrogen is generally more basic than the secondary amine. Protonation will preferentially occur at the pyridine nitrogen in acidic conditions.

The acid-base equilibrium of the molecule can be represented as follows:

Furan-2-CH₂-NH-CH₂-Py + H⁺ ⇌ Furan-2-CH₂-NH-CH₂-PyH⁺

Protonation of Pyridine Ring: When the pyridine nitrogen is protonated, the ring becomes strongly electron-withdrawing. This effect is transmitted through the methylene (B1212753) bridge to the secondary amine, substantially decreasing its nucleophilicity and making it less reactive towards electrophiles.

Protonation of Furan Ring: While less likely, under strongly acidic conditions, the furan ring itself can be protonated. pharmaguideline.com This can lead to instability and potential ring-opening reactions, a characteristic reactivity of furans in the presence of strong acids. pharmaguideline.com The presence of electron-releasing substituents on the furan ring can activate polymerization and ring-opening. pharmaguideline.com

Table 2: Predicted Protonation Sites and Effects on Reactivity

| Site of Protonation | Relative Basicity | Effect of Protonation | Consequence for Reactivity |

|---|---|---|---|

| Pyridine Nitrogen | Higher | Increased electron-withdrawing character of the pyridine ring. | Decreased nucleophilicity of the amine; deactivation of the pyridine ring towards electrophilic attack. |

| Amine Nitrogen | Lower | Formation of a quaternary ammonium salt. | Complete loss of amine nucleophilicity. |

| Furan Oxygen | Very Low | Destabilization of the aromatic system. | Potential for ring-opening or polymerization reactions under harsh acidic conditions. pharmaguideline.com |

Intramolecular Reactions and Rearrangement Pathways

The flexible chain connecting the furan and pyridine rings in this compound allows for the possibility of intramolecular reactions, where one part of the molecule reacts with another. While specific studies on this compound are scarce, the spatial proximity of the reactive moieties suggests potential rearrangement pathways under certain conditions.

One hypothetical intramolecular reaction could be a Pictet-Spengler-type cyclization . If the furan ring were to be activated towards electrophilic attack (for example, by a substituent), and the pyridine ring were to form an iminium ion precursor, an intramolecular cyclization could potentially lead to a novel polycyclic heterocyclic system. However, this remains a theoretical possibility that would require specific reaction conditions to overcome the activation energy barrier.

Another possibility involves intramolecular hydrogen bonding between the amine proton and the pyridine nitrogen, which could influence the conformation of the molecule and its reactivity. In the solid state, similar molecules are known to form dimers and other superstructures through intermolecular hydrogen bonds and π-π stacking interactions. researchgate.net

The study of such intramolecular pathways is a potential area for future research, which could unlock novel heterocyclic scaffolds from this versatile building block.

Advanced Spectroscopic and Structural Elucidation of Furan 2 Ylmethyl Pyridin 3 Ylmethyl Amine

Comprehensive Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the chemical environment of proton (¹H) and carbon (¹³C) nuclei, a detailed structural map can be constructed.

The ¹H-NMR spectrum of Furan-2-ylmethyl-pyridin-3-ylmethyl-amine is expected to exhibit distinct signals corresponding to the protons of the furan (B31954) ring, the pyridine (B92270) ring, the methylene (B1212753) bridges, and the amine proton.

The furan ring protons typically appear in the aromatic region, with the proton at C5 being the most deshielded. The pyridine ring protons also resonate in the downfield region, with their exact shifts influenced by the position of the nitrogen atom and the substituent. The two methylene groups adjacent to the nitrogen atom would likely appear as singlets or, if coupled to the NH proton, as doublets. The chemical shift of the NH proton itself can vary widely depending on the solvent, concentration, and temperature, and it may appear as a broad singlet.

Expected ¹H-NMR Chemical Shift Ranges:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Furan H3, H4 | 6.0 - 7.0 | Doublet, Multiplet |

| Furan H5 | 7.2 - 7.5 | Doublet |

| Pyridine H2, H6 | 8.4 - 8.7 | Singlet, Doublet |

| Pyridine H4, H5 | 7.2 - 7.8 | Multiplet |

| Methylene (-CH₂-) | 3.7 - 4.5 | Singlet/Doublet |

| Amine (NH) | 1.5 - 4.0 (variable) | Broad Singlet |

Note: These are predicted values and can vary based on solvent and experimental conditions.

The ¹³C-NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atoms of the furan and pyridine rings are expected to appear in the downfield region (δ > 100 ppm). The methylene carbons will resonate at a higher field compared to the aromatic carbons.

Expected ¹³C-NMR Chemical Shift Ranges:

| Carbon | Expected Chemical Shift (δ, ppm) |

| Furan C2 | 150 - 155 |

| Furan C3, C4 | 105 - 115 |

| Furan C5 | 140 - 145 |

| Pyridine C2, C6 | 147 - 152 |

| Pyridine C3 | 135 - 140 |

| Pyridine C4 | 120 - 125 |

| Pyridine C5 | 132 - 138 |

| Methylene (-CH₂-) | 45 - 55 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification and Coordination Studies

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, key vibrational bands would confirm the presence of the N-H bond of the secondary amine, the C-N bonds, the C-O-C ether linkage in the furan ring, and the aromatic C-H and C=C bonds of both heterocyclic rings.

Expected IR Absorption Frequencies:

| Functional Group | Expected Frequency (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300 - 3500 (weak to medium) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=C and C=N Stretch (aromatic rings) | 1400 - 1600 |

| C-N Stretch | 1020 - 1250 |

| C-O-C Stretch (furan) | 1000 - 1300 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

HRMS is a crucial technique for determining the precise molecular weight and, consequently, the molecular formula of a compound. For this compound (C₁₁H₁₂N₂O), the expected exact mass would be calculated. The fragmentation pattern observed in the mass spectrum would provide further structural information, showing characteristic losses of fragments such as the furfuryl or pyridinylmethyl groups.

Expected HRMS Data:

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₂N₂O |

| Exact Mass | 188.09496 |

| [M+H]⁺ | 189.10224 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The furan and pyridine rings are chromophores that will absorb UV light, leading to π → π* and n → π* transitions. The spectrum would be expected to show absorption maxima characteristic of these heterocyclic systems.

Expected UV-Vis Absorption Maxima:

| Transition | Expected Wavelength (λmax, nm) |

| π → π* (Furan) | ~200-220 |

| π → π* (Pyridine) | ~250-270 |

| n → π* (Pyridine) | ~270-300 (often weak and may be obscured) |

Computational and Theoretical Chemistry Studies of Furan 2 Ylmethyl Pyridin 3 Ylmethyl Amine

Electronic Structure and Molecular Orbital Theory

The electronic behavior of Furan-2-ylmethyl-pyridin-3-ylmethyl-amine is governed by the interplay of its constituent aromatic rings—the electron-rich furan (B31954) and the electron-deficient pyridine (B92270)—and the linking secondary amine group. Molecular Orbital (MO) theory is fundamental to describing this behavior.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring and the lone pair of the central nitrogen atom, as these are the most electron-donating regions. Conversely, the LUMO is anticipated to be centered on the electron-deficient pyridine ring, which is the most electron-accepting part of the molecule. This distribution makes the furan and amine moieties the primary sites for electrophilic attack and the pyridine ring the site for nucleophilic attack.

Computational studies on analogous compounds, such as 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, have confirmed that the LUMO is indeed localized on the pyridin-3-yl fragment. researchgate.net The energy of these orbitals and their gap can be calculated using methods like Density Functional Theory (DFT), providing quantitative measures of the molecule's electronic characteristics.

Table 1: Representative Quantum Chemical Descriptors

| Descriptor | Symbol | Significance | Predicted Value Range |

| HOMO Energy | EHOMO | Electron-donating ability | -6.0 to -5.5 eV |

| LUMO Energy | ELUMO | Electron-accepting ability | -1.5 to -1.0 eV |

| HOMO-LUMO Gap | ΔE | Chemical reactivity, stability | 4.0 to 5.0 eV |

| Ionization Potential | IP ≈ -EHOMO | Energy to remove an electron | 5.5 to 6.0 eV |

| Electron Affinity | EA ≈ -ELUMO | Energy released when gaining an electron | 1.0 to 1.5 eV |

| Chemical Hardness | η = (IP-EA)/2 | Resistance to change in electron distribution | 2.0 to 2.5 eV |

| Chemical Softness | S = 1/(2η) | Measure of reactivity | 0.20 to 0.25 eV-1 |

Note: The values in this table are representative, based on typical DFT calculations for similar furan-pyridine structures, and serve as an illustration of the expected properties of this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the total electrostatic potential on the electron density surface of a molecule. It provides a color-coded guide to the charge distribution, allowing for the prediction of reactive sites for both electrophilic and nucleophilic attacks. researchgate.net

In an MEP map, regions of negative potential (typically colored red to yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are targets for nucleophilic attack, while green areas are neutral.

For this compound, the MEP map would be expected to show:

High Negative Potential: Concentrated around the oxygen atom of the furan ring and the nitrogen atom of the pyridine ring. These are the most electronegative atoms and represent the primary sites for interaction with electrophiles or for coordinating to metal ions. researchgate.netnih.gov

High Positive Potential: Located on the hydrogen atom of the secondary amine (N-H). This acidic proton is the most likely site for deprotonation or for forming strong hydrogen bonds with electron-rich species. researchgate.net

This detailed mapping allows for a nuanced prediction of intermolecular interactions and chemical reactivity.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. rsc.org Methods like B3LYP or M06-2X are commonly used to study molecules of this type, often including dispersion corrections (e.g., -D3) to accurately model non-covalent interactions. rsc.orgresearchgate.net

DFT calculations can accurately predict various spectroscopic properties, such as vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. By calculating these parameters for different possible conformations, computational results can aid in the interpretation of experimental spectra and the determination of the molecule's structure in solution.

The conformational landscape of this compound is defined by the rotation around the single bonds connecting the methylene (B1212753) groups to the amine nitrogen. Theoretical conformational analysis can identify the most stable geometries (conformers) by calculating their relative energies. researchgate.netnih.gov Steric hindrance between the bulky furan and pyridine rings, as well as potential weak intramolecular hydrogen bonds (e.g., N-H···Npyridine), will dictate the preferred spatial arrangement.

Table 2: Hypothetical Conformational Analysis

| Conformer | Dihedral Angle (Cfuran-C-N-C) | Dihedral Angle (C-N-C-Cpyridine) | Relative Energy (kcal/mol) | Population (%) at 298K |

| A (anti-anti) | ~180° | ~180° | 0.00 | 75.5 |

| B (syn-anti) | ~60° | ~180° | 1.10 | 13.5 |

| C (anti-syn) | ~180° | ~60° | 1.25 | 10.1 |

| D (syn-syn) | ~60° | ~60° | 3.50 | 0.9 |

Note: This table presents a hypothetical energy landscape to illustrate how DFT calculations can distinguish between different conformers. The actual values would require specific calculations.

A significant application of quantum chemical calculations is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, DFT can identify the structures and energies of reactants, products, intermediates, and, crucially, transition states. researchgate.net This provides a detailed, step-by-step understanding of how a chemical transformation occurs.

For instance, a plausible reaction involving this compound is the acid-catalyzed ring-opening of the furan moiety, a known reactivity pattern for furans. studysmarter.co.ukrsc.org DFT calculations could model this process by:

Showing the initial protonation of the furan oxygen.

Characterizing the transition state for the ring-opening step, leading to a stabilized carbocation intermediate.

Modeling the subsequent attack by a nucleophile (e.g., water) to yield the final product.

Beyond identifying transition states, in silico studies provide detailed electronic and structural information about reactive intermediates. In the context of the furan ring-opening, DFT calculations can characterize the charge distribution and geometry of the resulting carbocationic intermediate, explaining its stability and subsequent reactivity.

Furthermore, computational methods can compare competing reaction pathways. For example, in reactions involving pyridinium (B92312) ylides and alkenes, DFT has been used to explain why furan derivatives might form in preference to other possible products like cycloadducts. researchgate.net By comparing the Gibbs free energies of the transition states for each competing pathway, chemists can predict whether a reaction is under kinetic control (favoring the path with the lowest activation barrier) or thermodynamic control (favoring the formation of the most stable product). This predictive power is invaluable for designing new synthetic routes and optimizing reaction conditions.

Table 3: Hypothetical Reaction Profile for Acid-Catalyzed Furan Ring Opening

| Reaction Step | Description | ΔE‡ (Activation Energy) | ΔErxn (Reaction Energy) |

| 1 | Protonation of Furan Oxygen | 5-7 kcal/mol | -10 kcal/mol |

| 2 | C-O Bond Cleavage (Transition State) | 15-20 kcal/mol | - |

| 3 | Formation of Carbocation Intermediate | - | +5 kcal/mol |

| 4 | Nucleophilic Attack by H2O | 2-4 kcal/mol | -25 kcal/mol |

Note: This table provides a hypothetical reaction profile based on known mechanisms. The values are illustrative and would need to be determined by specific DFT calculations for the title compound.

Molecular Modeling and Docking Simulations

Prediction of Ligand-Target Interactions in Biochemical Systems

No published research could be found that specifically details the prediction of ligand-target interactions for this compound within any biochemical system. Such studies would typically involve the use of molecular docking software to simulate the binding of the compound to the active site of a protein, providing insights into potential hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex.

Computational Assessment of Binding Affinities and Selectivity

Similarly, there is no available data from computational assessments of the binding affinities and selectivity of this compound. This type of analysis usually follows molecular docking and employs scoring functions or more rigorous methods like free energy calculations to estimate the binding free energy (ΔG) of the ligand-protein complex. This information is crucial for prioritizing compounds for further experimental testing.

Coordination Chemistry and Metal-Ligand Complex Design

The field of coordination chemistry explores the formation and properties of coordination complexes, which consist of a central metal atom or ion bonded to one or more ligands. This compound is a promising candidate for ligand design due to its potential to act as a chelating agent, binding to a metal ion through multiple donor sites.

This compound possesses two primary nitrogen donor atoms: the pyridine nitrogen and the secondary amine nitrogen. This dual-nitrogen donor capability allows it to function as a bidentate ligand, forming a stable chelate ring with a metal center. The nitrogen atom of the pyridine ring and the secondary amine can coordinate to a metal ion, creating a five-membered chelate ring, which is generally a stable configuration. The specific coordination behavior can be influenced by factors such as the nature of the metal ion, the solvent system, and the presence of counter-ions.

Schiff bases, which are structurally related to the amine linkage in this compound, are a well-studied class of ligands in coordination chemistry. nih.govresearchgate.net Research on Schiff base ligands containing furan and pyridine moieties has demonstrated their ability to form stable complexes with a variety of transition metals. researchgate.netresearchgate.net These studies provide a strong basis for predicting the coordination behavior of this compound. The electronic properties of the furan and pyridine rings can also influence the donor strength of the nitrogen atoms, thereby affecting the stability and reactivity of the resulting metal complexes.

The synthesis of transition metal complexes with this compound can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For instance, the synthesis of a silver(I) complex would typically involve the reaction of the ligand with a silver salt, such as silver nitrate (B79036) or silver perchlorate. The coordination of two pyridine ligands to an Ag(I) center often results in a linear geometry. jscimedcentral.com

The characterization of these newly synthesized complexes is crucial to determine their structure and properties. A combination of analytical techniques is typically employed:

Spectroscopic Methods:

FT-IR Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N (pyridine) and N-H (amine) bonds.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which can provide information about the geometry of the metal center.

NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the complex in solution by observing changes in the chemical shifts of the ligand's protons and carbons upon coordination.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry.

Elemental Analysis: To confirm the empirical formula of the complex.

Molar Conductivity Measurements: To determine the electrolytic nature of the complexes. jscimedcentral.com

| Technique | Purpose | Expected Observations for Metal Complexation |

| FT-IR Spectroscopy | Identify ligand coordination | Shift in pyridine ring and N-H stretching frequencies |

| UV-Vis Spectroscopy | Determine coordination geometry | Appearance of new charge-transfer bands |

| NMR Spectroscopy | Elucidate solution structure | Downfield or upfield shifts of ligand protons and carbons |

| X-ray Crystallography | Determine solid-state structure | Precise bond lengths, angles, and coordination number |

| Elemental Analysis | Confirm empirical formula | Experimental percentages match calculated values |

| Molar Conductivity | Determine electrolytic nature | Low values for non-electrolytes, higher for electrolytes |

Transition metal complexes are widely used as catalysts in a variety of organic transformations. The metal complexes of this compound could potentially exhibit catalytic activity in reactions such as oxidation, reduction, and carbon-carbon bond formation. The specific catalytic properties will depend on the choice of metal, the coordination environment, and the reaction conditions.

For example, related pyridine- and amine-containing ligands have been used to create metal complexes that are active catalysts for amination reactions. smolecule.com The tunability of the ligand's electronic and steric properties by modifying the furan or pyridine rings could allow for the optimization of catalytic performance. The furan moiety itself can participate in certain chemical transformations, offering another avenue for catalytic design. core.ac.uk

Materials Science and Functional Material Development

The unique structural features of this compound also make it a valuable building block for the development of new functional materials with tailored properties.

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The bidentate nature of this compound, along with the potential for intermolecular interactions such as hydrogen bonding and π-π stacking, makes it an excellent candidate for the construction of coordination polymers.

By carefully selecting the metal ion and reaction conditions, it may be possible to create one-, two-, or three-dimensional coordination polymers with diverse structural topologies. These materials can exhibit interesting properties such as porosity, luminescence, and magnetic behavior. The photoluminescent properties of coordination polymers can be studied in both the solid state and in solvent suspensions at room temperature. smolecule.com

The functional groups present in this compound, namely the furan ring, the pyridine ring, and the secondary amine, provide multiple handles for polymer synthesis and modification. The furan ring, derived from renewable resources, is a particularly interesting component for creating bio-based polymers. mdpi.com

An exploration into the advanced research applications and interdisciplinary potential of this compound reveals a landscape rich with possibilities, primarily inferred from studies on its structural analogs and derivatives. While direct research on this specific molecule is limited, the constituent furan and pyridine moieties are integral to a wide array of bioactive compounds. This article delves into the potential of this chemical scaffold in materials science, biochemical research, and therapeutic design, based on findings from related molecular structures.

Q & A

Q. What are the recommended synthetic routes for Furan-2-ylmethyl-pyridin-3-ylmethyl-amine, and what experimental conditions optimize yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting furan-2-ylmethylamine with pyridin-3-ylmethyl halides in polar aprotic solvents (e.g., DMF or acetonitrile) under inert atmosphere at 60–80°C for 12–24 hours. Catalytic bases like K₂CO₃ or Et₃N improve reaction efficiency. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization yields >85% purity. Monitor reaction progress using TLC (Rf ~0.3–0.5) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?

- Methodological Answer :

- ¹H/¹³C NMR : Look for furan protons (δ 6.2–7.4 ppm), pyridine aromatic signals (δ 7.5–8.5 ppm), and methylene bridges (δ 3.8–4.2 ppm).

- LC-MS : Confirm molecular ion peak [M+H]⁺ at m/z = 203.2 (calculated).

- FT-IR : Amine N-H stretch (~3300 cm⁻¹), C=N/C-O stretches (1600–1700 cm⁻¹).

Cross-validate with X-ray crystallography (if crystals are obtainable) using SHELX refinement .

Q. How should researchers handle and store this amine to ensure stability?

Q. What analytical methods are recommended for assessing purity, and how are discrepancies resolved?

- Methodological Answer : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% is acceptable for most studies. Discrepancies between NMR and HPLC data may arise from residual solvents or tautomers; resolve via iterative recrystallization or preparative TLC .

Advanced Research Questions

Q. How can researchers address challenges in X-ray crystallographic refinement of this compound using SHELX?

- Methodological Answer : For small-molecule crystallography, use SHELXL for refinement. Input HKL data with resolution <1.2 Å. Address disordered furan/pyridine rings using PART and ISOR commands. Validate via R-factor convergence (<5%) and CheckCIF/PLATON analysis. For twinned crystals, apply TWIN/BASF commands .

Q. What computational strategies are effective for modeling interactions between this amine and biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using optimized geometries from DFT (B3LYP/6-311+G(d,p)). Calculate binding energies (ΔG) and validate with MD simulations (NAMD/GROMACS) under physiological conditions. Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can contradictory spectral and crystallographic data be systematically analyzed?

- Methodological Answer : If NMR suggests planar geometry but X-ray shows puckered rings, reconcile using variable-temperature NMR to assess conformational flexibility. Compare DFT-optimized structures (Gaussian) with crystallographic data. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions influencing solid-state vs. solution structures .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how are false positives mitigated?

- Methodological Answer : Use fluorescence-based enzyme assays (e.g., kinase inhibition) with Z’-factor >0.5. Include controls for autofluorescence (common in furans) by testing excitation/emission spectra. Validate hits via orthogonal methods (SPR, ITC) and counter-screens against non-target proteins (e.g., albumin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.